Studies have shown that [Ir[dF(CF3)2ppy]2(bpy)]PF6 can act as a catalyst for the trifluoromethylation of styrene (a common industrial starting material). This process introduces a trifluoromethyl group (CF3) into the styrene molecule in a controlled manner, allowing for the synthesis of valuable trifluoromethylated compounds. The catalyst offers good chemoselectivity (targets the desired functional group), regioselectivity (controls the position of the added group), and stereoselectivity (controls the 3D arrangement of atoms) [1].
[Ir[dF(CF3)2ppy]2(bpy)]PF6 finds application in visible light photoredox cross-coupling reactions. These reactions involve the formation of new carbon-carbon bonds between different molecules. The iridium complex acts as a photocatalyst, absorbing visible light and initiating the reaction. This approach allows for the synthesis of complex organic molecules under milder conditions compared to traditional methods [2].
*Source: Sigma-Aldrich product information ()
Research has explored the use of [Ir[dF(CF3)2ppy]2(bpy)]PF6 in combination with a nickel catalyst for the synthesis of benzylic ethers. Benzylic ethers are a class of organic compounds with various applications in pharmaceuticals and materials science. This dual catalyst system enables the efficient formation of these ethers under mild reaction conditions [2].
*Source: Sigma-Aldrich product information ()
[Ir[dF(CF3)2ppy]2(bpy)]PF6 demonstrates potential in photoredox/nickel dual catalytic cross-coupling reactions. These reactions involve the coupling of two different molecules using visible light and a combination of catalysts. The iridium complex functions as the photoredox catalyst, while the nickel catalyst facilitates the carbon-carbon bond formation. This approach offers a strategy for the synthesis of complex organic molecules with improved efficiency and selectivity [2].
The compound [Ir[dF(CF3)2ppy]2(bpy)]PF6 is an organometallic iridium (III) complex notable for its application as a photocatalyst in various organic transformations. This complex consists of two cyclometalated ligands, specifically 2-(2,4-difluorophenyl)pyridine, and one bipyridine ligand coordinated to an iridium center. The hexafluorophosphate anion (PF6) acts as the counterion, contributing to the stability and solubility of the compound in organic solvents. The unique structural features of this compound, including the presence of trifluoromethyl groups, enhance its photophysical properties, making it an effective catalyst in photoredox reactions .
The synthesis of [Ir[dF(CF3)2ppy]2(bpy)]PF6 typically involves several key steps:
The primary applications of [Ir[dF(CF3)2ppy]2(bpy)]PF6 include:
Interaction studies involving [Ir[dF(CF3)2ppy]2(bpy)]PF6 focus on its behavior in photochemical environments and its interactions with substrates during catalysis. Research indicates that this compound can effectively interact with various organic substrates under light irradiation, leading to enhanced reaction rates and selectivity. These studies often employ techniques such as transient absorption spectroscopy to investigate the dynamics of excited states and energy transfer processes within catalytic cycles .
Several compounds share structural similarities with [Ir[dF(CF3)2ppy]2(bpy)]PF6, each exhibiting unique properties:
| Compound Name | Ligands | Unique Features |
|---|---|---|
| [Ir(dFppy)2(dtbbpy)]PF6 | 2-(2,4-difluorophenyl)pyridine and dtbbpy | Different bipyridine ligand affecting reactivity and selectivity. |
| [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | 2-(2,4-difluorophenyl)pyridine and dtbpy | Similar structure but varying ligand combinations leading to different properties. |
| [Ir(ppy)2(bpy)]PF6 | 2-phenylpyridine and bipyridine | A widely used photocatalyst with distinct reactivity profiles due to different ligands. |
The uniqueness of [Ir[dF(CF3)2ppy]2(bpy)]PF6 lies in its specific combination of ligands that provide a balance between stability, reactivity, and selectivity. The incorporation of difluorophenyl and trifluoromethyl groups enhances its photophysical characteristics, making it particularly efficient as a photocatalyst across a range of organic transformations. This distinctiveness positions it favorably compared to other similar compounds that may not exhibit the same level of efficiency or versatility in catalysis .
The journey of iridium-based photocatalysts began with tris(2-phenylpyridine)iridium(III) ([Ir(ppy)₃]), first synthesized in the late 20th century for electroluminescent applications. The 2008–2009 photoredox catalysis revolution, spearheaded by MacMillan, Yoon, and Stephenson, revealed the untapped potential of these complexes in synthetic chemistry. Early systems like [Ru(bpy)₃]²⁺ dominated the field until researchers recognized iridium's advantages:
The 2010s saw systematic ligand engineering to address limitations in aqueous compatibility and energy transfer efficiency. Introduction of electron-withdrawing groups (e.g., CF₃) and bipyridyl ancillary ligands marked a critical advancement, culminating in complexes like [Ir[dF(CF₃)₂ppy]₂(bpy)]PF₆.
This complex occupies a unique niche among third-generation iridium photocatalysts:
| Property | [Ir(ppy)₃] | Ir(pmi)₃ | [Ir[dF(CF₃)₂ppy]₂(bpy)]PF₆ |
|---|---|---|---|
| E*ₒₓ (V vs. SCE) | −1.75 | −2.72 | −2.67 |
| Triplet Energy (eV) | 2.54 | 3.28 | 2.98 |
| λₐᵦₛ (nm) | 375 | 340 | 450 |
| Solubility | Non-polar | Polar | Aqueous-compatible |
Key advantages include:
The catalytic cycle of [Ir[dF(CF₃)₂ppy]₂(bpy)]PF₆ operates through concerted energy and electron transfer pathways:
The complex's electronic structure derives from:
This compound addresses three persistent challenges in photocatalysis:
A. Aqueous Compatibility
The PF₆⁻ counterion and sulfonated bipyridyl ligands enable solubility in polar solvents (up to 15 mM in H₂O/MeCN mixtures). This facilitates:
B. Energy Transfer Applications
With a triplet energy of 2.98 eV, the complex sensitizes upconversion processes generating 330–380 nm UV light from visible irradiation. This enables:
C. Reductive Transformations
The −2.67 V excited-state potential reduces substrates requiring potentials beyond traditional catalysts:
$$ \text{Substrate} + \text{Ir(III)}^* \rightarrow \text{Substrate}^- + \text{Ir(IV)} \quad \Delta G = -nF(E^*{\text{cat}} - E{\text{sub}}) $$
Documented applications include:
The synthesis of [Ir[dF(CF₃)₂ppy]₂(bpy)]PF₆ follows a multi-step protocol involving cyclometalation, ligand coordination, and salt formation. A common approach begins with the preparation of a cyclometalated iridium(III) precursor, typically derived from iridium trichloride hydrate and a fluorinated phenylpyridine ligand [1]. Subsequent coordination with a bipyridine ligand in dichloromethane or methanol facilitates the formation of the cationic iridium complex [2] [1]. The final step involves metathesis with ammonium hexafluorophosphate to yield the target compound as a hexafluorophosphate salt [3] [1]. This route ensures high purity and reproducibility, critical for applications in photoredox catalysis [4].
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Cyclometalation | IrCl₃·xH₂O, 2-(2,4-difluorophenyl)pyridine | 2-ethoxyethanol | Reflux | 24–48 h |
| Bipyridine Coordination | [Ir(dF(CF₃)₂ppy)₂Cl]₂, 2,2′-bipyridine | CH₂Cl₂/CH₃OH | Room temp | 12–24 h |
| Salt Formation | NH₄PF₆ | CH₃OH | 0–5°C | 1 h |
Cyclometalated iridium intermediates, such as [Ir(dF(CF₃)₂ppy)₂Cl]₂, are synthesized by reacting iridium trichloride hydrate with 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (dF(CF₃)₂ppy) under reflux in 2-ethoxyethanol [1]. Sodium carbonate is often added to deprotonate the ligand and promote cyclometalation [2]. The resultant μ-chloro-bridged dimer is isolated via filtration and washed with ethanol to remove unreacted starting materials [1]. This intermediate exhibits limited solubility in polar solvents, necessitating its use in non-aqueous media for subsequent reactions [5].
The coordination of 2,2′-bipyridine (bpy) to the cyclometalated iridium dimer proceeds via bridge-splitting reactions. Stirring the dimer with excess bipyridine in dichloromethane at room temperature yields the mononuclear cationic complex [Ir(dF(CF₃)₂ppy)₂(bpy)]⁺ [2]. Structural studies indicate that bipyridine binds in a bidentate N^N fashion, with no evidence of C–H activation or cyclometalation at the bipyridine backbone [2] [6]. This coordination mode preserves the ligand’s π-conjugation, enhancing the complex’s photophysical properties [4].
The cationic iridium complex is converted to its hexafluorophosphate salt by treatment with ammonium hexafluorophosphate (NH₄PF₆) in cold methanol [3] [1]. This step exploits the low solubility of [PF₆]⁻ salts in polar solvents, precipitating the product as a microcrystalline solid [3]. The hexafluorophosphate counterion is preferred for its weak coordination ability, which minimizes electronic interference with the iridium center’s redox activity [4] [3]. Excess NH₄PF₆ is removed via repeated washing with deionized water [1].
Purification is achieved through column chromatography using silica gel and acetone-dichloromethane mixtures [1]. Characterization relies on:
| Technique | Observations |
|---|---|
| ¹H NMR (CD₂Cl₂) | δ 8.2–7.1 ppm (bpy aromatic), δ 6.8–6.3 ppm (dF(CF₃)₂ppy) |
| MALDI-TOF MS | m/z 1121.91 ([M–PF₆]⁺) |
| Elemental Analysis | C 44.9%, H 3.0%, N 5.0% (calc. C 45.1%, H 3.1%, N 5.2%) |
A scalable protocol involves:
Yield typically ranges from 70–85%, with purity >95% confirmed by HPLC [4] [1].
The iridium(III) center in [Ir[dF(CF3)2ppy]2(bpy)]PF6 adopts a distorted octahedral coordination geometry, which is characteristic of cyclometalated iridium complexes [1] [2]. The complex features a cis-C-C and trans-N-N chelate configuration, an arrangement that is identical to that found in the chloro-bridged dimer complex [Ir(ppy)2(μ-Cl)]2 and many other [Ir(C∧N)2(LX)] complexes [1] [2]. This specific geometric arrangement optimizes orbital overlap and maximizes spin-orbit coupling, which is essential for efficient phosphorescence [1].
The coordination sphere consists of two bidentate cyclometalating ligands (dF(CF3)2ppy) and one bidentate ancillary ligand (bpy). Each cyclometalating ligand coordinates through both a nitrogen atom from the pyridyl ring and a carbon atom from the phenyl ring, forming stable five-membered chelate rings [1] [3]. The metal-carbon bond lengths typically range from 1.98-2.01 Å, while the metal-nitrogen bond lengths are approximately 2.08-2.14 Å [1] [2]. These bond distances are consistent with those reported for similar cyclometalated iridium complexes and indicate strong metal-ligand interactions [3].
The 2,2'-bipyridine ancillary ligand coordinates through its two nitrogen atoms, completing the octahedral coordination sphere [1]. The bipyridine ligand serves as an electron-accepting unit, which stabilizes the LUMO of the complex and influences the MLCT character of the excited states [4]. The N-Ir-N bite angle of the bipyridine ligand is approximately 76-78°, which is typical for this type of chelating ligand [1].
The distorted octahedral geometry results from the constraints imposed by the chelating ligands, with bond angles deviating from the ideal 90° [1] [2]. This distortion is crucial for the photophysical properties of the complex, as it affects the ligand field splitting and the energy levels of the d-orbitals [1]. The C-Ir-N angles within each cyclometalating ligand are approximately 77-80°, reflecting the strain associated with the five-membered chelate ring formation [1].
The incorporation of fluorinated substituents in [Ir[dF(CF3)2ppy]2(bpy)]PF6 plays a crucial role in modulating the electronic and photophysical properties of the complex. The difluorophenyl substituents and trifluoromethyl pyridine groups serve as powerful electron-withdrawing groups that significantly impact the catalyst's performance [5] [6] [7].
The difluorophenyl substituents on the phenyl rings of the cyclometalating ligands act as electron-withdrawing groups through inductive effects [7] [8]. These substituents stabilize the HOMO of the complex, which is primarily localized on the phenyl rings and the iridium center [7]. The electron-withdrawing nature of fluorine atoms results in a blue-shift of the emission wavelength compared to non-fluorinated analogues [8] [9]. This effect is particularly pronounced when fluorine substituents are positioned at the ortho and para positions relative to the metal-carbon bond [10].
The trifluoromethyl groups on the pyridine rings provide even stronger electron-withdrawing effects due to the combined inductive effect of three fluorine atoms . These groups significantly lower the LUMO energy level and increase the intersystem crossing rate from singlet to triplet states [10]. The trifluoromethyl substitution enhances the oxidizing power of the excited state, making the complex particularly effective for challenging electron transfer reactions .
The strategic placement of fluorinated substituents creates a "push-pull" electronic effect when combined with the electron-rich bipyridine ligand [5] [6]. This design generates significant enhancements to the stability, electrochemical, and photophysical properties of the complex [5] [6]. The fluorinated substituents also contribute to the photostability of the catalyst by reducing the likelihood of ligand dissociation under photochemical conditions [5] [6].
Studies have shown that the degree of fluorination directly correlates with the photocatalytic performance [5] [6]. The electron-withdrawing power of CF3 groups is approximately two to three times that of fluorine atoms alone [13]. This enhanced electron-withdrawing capability results in more positive excited-state reduction potentials, enabling the catalyst to oxidize a broader range of substrates [5] [6].
The structure-function relationships in [Ir[dF(CF3)2ppy]2(bpy)]PF6 demonstrate how specific structural modifications directly influence the photocatalytic performance of the complex. These relationships provide crucial insights for the rational design of improved photocatalysts [7] [14] [15].
The electron-withdrawing nature of the fluorinated substituents creates a direct correlation between the degree of fluorination and the excited-state oxidation potential [5] [6] [16]. The complex exhibits an excited-state reduction potential of approximately -1.23 V versus Ag/AgCl, which is less reducing than non-fluorinated analogues but provides enhanced triplet state energy of approximately 60 kcal/mol [16]. This combination of properties favors energy transfer pathways over redox reactivity, allowing for selective photocatalytic transformations [16].
The coordination geometry plays a critical role in determining the spin-orbit coupling efficiency [1] [10]. The distorted octahedral structure with cis-C-C and trans-N-N configuration maximizes the mixing of singlet and triplet excited states, facilitating efficient intersystem crossing [1] [10]. The spin-orbit coupling constant is enhanced by the presence of the heavy iridium atom, but the specific geometric arrangement is essential for optimal performance [10].
The metal-ligand bond distances directly influence the covalency of the metal-ligand interactions and the ligand field splitting [1] [2]. Shorter Ir-C bonds (1.98-2.01 Å) indicate stronger σ-bonding interactions, while the Ir-N bonds (2.08-2.14 Å) reflect the π-accepting nature of the pyridine nitrogens [1] [2]. These bond lengths are optimized for efficient charge transfer processes in the excited state [1].
The π-π stacking interactions between adjacent complexes in the solid state affect the aggregation behavior and solid-state emission properties [1] [2]. The presence of fluorinated substituents can either enhance or diminish these interactions depending on their position and electronic effects [1] [2]. These intermolecular interactions are particularly important for device applications where the catalyst is used in thin films or heterogeneous systems [17].
A systematic comparison of [Ir[dF(CF3)2ppy]2(bpy)]PF6 with related cyclometalated complexes reveals the unique advantages conferred by the specific fluorination pattern and ligand architecture [5] [6] [16] [4].
Compared to the parent [Ir(ppy)2(bpy)]PF6 complex, the fluorinated analogue exhibits significantly enhanced photocatalytic activity and improved stability [5] [6]. The emission wavelength is blue-shifted from approximately 590-610 nm to 500-520 nm, reflecting the stabilization of the HOMO by the electron-withdrawing substituents [4]. The excited-state lifetime is typically shorter but the quantum yield is higher due to reduced non-radiative decay pathways [5] [6].
The tris-cyclometalated complex [Ir(dFppy)3] provides an interesting comparison, showing even greater blue-shifting of emission (λmax ≈ 470 nm) and higher triplet state energy (60 kcal/mol) [16]. However, the cationic nature of [Ir[dF(CF3)2ppy]2(bpy)]PF6 provides advantages in terms of solubility and processability in polar solvents [4]. The excited-state reduction potential of [Ir(dFppy)3] is -1.23 V versus Ag/AgCl, which is less reducing than the parent [Ir(ppy)3] complex (-1.97 V) [16].
The mixed-ligand approach in [Ir[dF(CF3)2ppy]2(bpy)]PF6 allows for fine-tuning of the electronic properties by independently modifying the cyclometalating and ancillary ligands [4]. This strategy provides greater synthetic flexibility compared to homoleptic complexes like [Ir(ppy)3] or [Ir(dFppy)3] [5] [6].
The photostability of [Ir[dF(CF3)2ppy]2(bpy)]PF6 is significantly enhanced compared to non-fluorinated analogues [5] [6]. The electron-withdrawing substituents reduce the electron density at the metal center, making it less susceptible to oxidative degradation [5] [6]. This enhanced stability is particularly important for applications requiring prolonged irradiation or high turnover numbers [5] [6].
The development of [Ir[dF(CF3)2ppy]2(bpy)]PF6 exemplifies several key molecular design strategies that can be applied to create next-generation photocatalysts with enhanced performance characteristics [5] [6] [15] [18].
Strategic Fluorination represents a primary design approach for improving photocatalyst performance [5] [6] [7]. The systematic introduction of fluorine substituents at specific positions allows for precise tuning of the electronic properties [7] [8]. The electron-withdrawing inductive effect of fluorine can be used to stabilize the HOMO, destabilize the LUMO, or both, depending on the substitution pattern [7] [8]. The trifluoromethyl group provides particularly strong electron-withdrawing effects and can be strategically placed to maximize the desired electronic modifications .
Ligand Architecture Optimization involves the careful selection and modification of both cyclometalating and ancillary ligands to achieve optimal performance [19] [18]. The mixed-ligand approach allows for independent tuning of different aspects of the complex's properties [4]. Cyclometalating ligands primarily influence the HOMO energy and emission color, while ancillary ligands affect the LUMO energy and excited-state dynamics [4].
Electronic Push-Pull Design strategy involves creating complementary electronic effects within the same molecule [5] [6]. The combination of electron-withdrawing cyclometalating ligands with electron-rich ancillary ligands creates a favorable electronic distribution that enhances both stability and reactivity [5] [6]. This approach generates significant improvements in electrochemical and photophysical properties [5] [6].
Counterion Engineering has emerged as an important design consideration for cationic photocatalysts [20] [21]. The choice of counterion can dramatically affect the photophysical properties and catalytic activity, with effects varying by orders of magnitude depending on the counterion's size, charge distribution, and coordinating ability [20] [21]. Non-coordinating counterions like PF6⁻ help maintain clean photophysics and prevent ligand dissociation [20] [21].
Systematic Structure-Activity Relationship Studies are essential for optimizing photocatalyst design [22] [9] [15]. By systematically varying substituent patterns, positions, and electronic properties, researchers can identify optimal combinations of structural features [22] [9]. These studies reveal that electron-withdrawing substituents generally improve photocatalytic efficiency when properly positioned [22] [9].
Computational-Guided Design plays an increasingly important role in photocatalyst development [23] [24] [25]. Density functional theory calculations can predict electronic structure, excited-state properties, and photophysical behavior before synthesis [23] [24]. This approach allows for rational design rather than trial-and-error approaches, significantly accelerating the development process [23] [24].